

An In-depth Technical Guide to NBI-98782: The Active Metabolite of Valbenazine

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Compound of Interest		
Compound Name:	NBI-98782	
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A Comprehensive Overview for Researchers and Drug Development Professionals

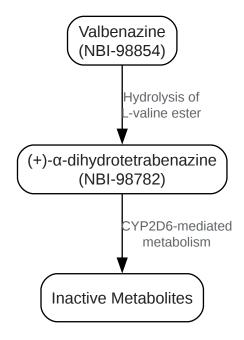
Introduction

Valbenazine, marketed as Ingrezza®, is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of tardive dyskinesia and chorea associated with Huntington's disease.[1][2][3][4] The therapeutic efficacy of valbenazine is primarily attributed to its principal active metabolite, (+)-α-dihydrotetrabenazine, also known as NBI-98782.[5][6] This technical guide provides a detailed exploration of NBI-98782, focusing on its pharmacological properties, metabolic pathway, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Metabolic Conversion of Valbenazine to NBI-98782

Valbenazine is a prodrug that undergoes extensive metabolism to form **NBI-98782**.[4] This conversion is a critical step for its pharmacological activity. The primary metabolic pathway involves the hydrolysis of the L-valine ester of valbenazine to yield **NBI-98782**.[5][6][7] This process is followed by further metabolism of **NBI-98782**, in part by the cytochrome P450 enzyme CYP2D6.[3][5][8]





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Metabolic pathway of valbenazine to **NBI-98782**.

Pharmacological Profile of NBI-98782

NBI-98782 is a potent and selective inhibitor of VMAT2, a transporter protein responsible for packaging monoamines, such as dopamine, into synaptic vesicles.[9][10][11] By inhibiting VMAT2, **NBI-98782** reduces the amount of dopamine available for release into the synapse, thereby alleviating the hyperdopaminergic state associated with certain movement disorders.[4] [12]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **NBI-98782** and its parent compound, valbenazine.

Table 1: VMAT2 Binding Affinity



Compound	Ki (nM) for human VMAT2	Reference(s)
NBI-98782	3.1	[5]
Valbenazine	150	[5]
NBI-136110 (another metabolite)	220	[5]

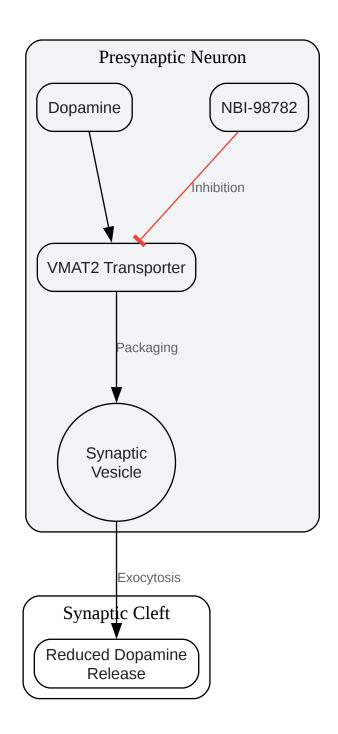
Table 2: Pharmacokinetic Parameters of NBI-98782 (after a single oral dose of valbenazine)

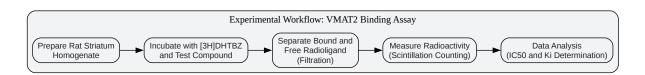
Parameter	Value	Reference(s)
Tmax (median)	2-4 hours	[5]
t1/2 (mean)	~18 hours	[5]
Plasma Protein Binding	~64%	[3][4]

Mechanism of Action: VMAT2 Inhibition

NBI-98782 acts as a reversible inhibitor of VMAT2.[4] This inhibition decreases the loading of monoamines into presynaptic vesicles, leading to a reduction in their subsequent release into the synaptic cleft. This modulation of dopaminergic neurotransmission is the key mechanism underlying its therapeutic effects.







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